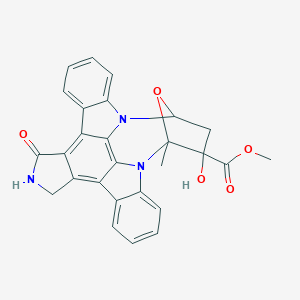
Mefenidramium metilsulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mefenidramium metilsulfate is a chemical compound with the molecular formula C19H27NO5S. It is known for its use in various pharmaceutical applications, particularly in the treatment of pruritus associated with varicella and as a palliative treatment for estival rhinitis in children . The compound is also referred to by several synonyms, including 2-(Diphenylmethoxy)-N,N,N-trimethylethanaminium methyl sulfate .
Preparation Methods
The synthesis of mefenidramium metilsulfate involves the reaction of 2-(diphenylmethoxy)ethylamine with methyl sulfate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and purification processes to obtain high-purity this compound .
Chemical Reactions Analysis
Mefenidramium metilsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Mefenidramium metilsulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, including its interaction with cellular receptors.
Medicine: this compound is used in the formulation of medications for treating pruritus and rhinitis.
Industry: It finds applications in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of mefenidramium metilsulfate involves its interaction with specific molecular targets in the body. It binds to receptors and modulates their activity, leading to the desired therapeutic effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Mefenidramium metilsulfate can be compared with other similar compounds such as:
Diphenhydramine: Both compounds have antihistamine properties, but this compound is used specifically for pruritus and rhinitis.
Chlorpheniramine: Another antihistamine with similar uses but different chemical structure and pharmacokinetics.
Properties
CAS No. |
4858-60-0 |
|---|---|
Molecular Formula |
C19H27NO5S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-benzhydryloxyethyl(trimethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C18H24NO.CH4O4S/c1-19(2,3)14-15-20-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5-6(2,3)4/h4-13,18H,14-15H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
GTXRVYHDUSRDFT-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Key on ui other cas no. |
4858-60-0 |
Pictograms |
Corrosive; Acute Toxic; Irritant |
Synonyms |
mefenidramium metilsulfate; Mefenidraminum; 2-benzhydryloxyethyl(trimethyl)ammonium; 2-benzhydryloxyethyl(trimethyl)azanium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5,7-Dibromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B48575.png)
![Benzo[b]perylene](/img/structure/B48583.png)












